Cas no 155444-02-3 (Dibenzo[c,f][1,2]thiazepine,11-ethoxy-6,11-dihydro-6-methyl-, 5,5-dioxide)
155444-02-3 structure
Product Name:Dibenzo[c,f][1,2]thiazepine,11-ethoxy-6,11-dihydro-6-methyl-, 5,5-dioxide
N.o CAS:155444-02-3
MF:C16H17NO3S
MW:303.376083135605
CID:203905
PubChem ID:3074213
Update Time:2025-04-19
Dibenzo[c,f][1,2]thiazepine,11-ethoxy-6,11-dihydro-6-methyl-, 5,5-dioxide Propriedades químicas e físicas
Nomes e Identificadores
-
- Dibenzo[c,f][1,2]thiazepine,11-ethoxy-6,11-dihydro-6-methyl-, 5,5-dioxide
- 11-ethoxy-6-methyl-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide
- 11-ethoxy-6-methyl-6,11-dihydrodibenzo[c,f][1,2]thiazepine 5,5-dioxide
- 6,11-Dihydro-11-ethoxy-6-methyldibenzo(c,f)(1,2)thiazepine S,S-dioxide
- Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-11-ethoxy-6-methyl-, 5,5-dioxide
- Dibenzo(c,f)(1,2)thiazepine, 6,11-dihydro-11-ethoxy-6-methyl-, 5,5-dio xide
- 155444-02-3
- DTXSID90935211
- 11-Ethoxy-6-methyl-6,11-dihydro-5H-5lambda~6~-dibenzo[c,f][1,2]thiazepine-5,5-dione
-
- Inchi: 1S/C16H17NO3S/c1-3-20-16-12-8-4-6-10-14(12)17(2)21(18,19)15-11-7-5-9-13(15)16/h4-11,16H,3H2,1-2H3
- Chave InChI: ZXDHGQTYNWRWJY-UHFFFAOYSA-N
- SMILES: S1(C2C=CC=CC=2C(C2C=CC=CC=2N1C)OCC)(=O)=O
Propriedades Computadas
- Massa Exacta: 303.09291458g/mol
- Massa monoisotópica: 303.09291458g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 2
- Complexidade: 459
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.4
- Superfície polar topológica: 55Ų
Dibenzo[c,f][1,2]thiazepine,11-ethoxy-6,11-dihydro-6-methyl-, 5,5-dioxide Literatura Relacionada
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
155444-02-3 (Dibenzo[c,f][1,2]thiazepine,11-ethoxy-6,11-dihydro-6-methyl-, 5,5-dioxide) Produtos relacionados
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornecedores recomendados
Shanghai Pearlk Chemicals Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd
Membro Ouro
CN Fornecedor
A granel